Receptor Binding Affinity at Prokineticin Receptor 2 (PKR2)
The (R)-enantiomer of this compound, (-)-(2R)-2-amino-N-isobutylpropanamide, has been evaluated for binding affinity at the prokineticin receptor 2 (PKR2). In a calcium mobilization assay, it exhibited a Ki value of >10,000 nM [1]. This quantitative result explicitly defines this compound as a low-affinity ligand for this GPCR target.
| Evidence Dimension | Inhibitory constant (Ki) at PKR2 |
|---|---|
| Target Compound Data | Ki > 10,000 nM |
| Comparator Or Baseline | N/A (Single-compound assay; no comparator in the same study) |
| Quantified Difference | >10,000 nM affinity |
| Conditions | Aequorin-based luminescent assay for calcium mobilization in cells expressing Chinese hamster PKR2, T=37°C |
Why This Matters
This data confirms a lack of significant off-target activity at PKR2, which is valuable for researchers using this compound as a negative control or scaffold in GPCR-focused medicinal chemistry.
- [1] BindingDB. BDBM121337 US8722896, (-)-(2R)-2-Amino-N-isobutylpropanamide Affinity Data. View Source
